N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide, also known as MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a popular recreational drug that is known for its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic benefits.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation, reward, and attention.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide also causes the release of oxytocin, a hormone that is involved in social bonding and trust. Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide can cause changes in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide also has a well-established mechanism of action and is known to have specific effects on the brain. However, one limitation is that N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide is a controlled substance and can only be used in certain research settings. Additionally, the effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide can be difficult to measure and may vary depending on the individual.
Future Directions
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide. One area of interest is the potential use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide in the treatment of PTSD and other mental health disorders. Another area of interest is the development of new synthetic compounds that have similar effects to N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide but with fewer side effects. Additionally, more research is needed to understand the long-term effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide use and to develop effective harm reduction strategies.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has been the subject of scientific research due to its potential therapeutic benefits. Some studies have suggested that N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide may be useful in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide has also been studied for its potential use in couples therapy and as an aid to psychotherapy.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-6-14(7-4-11)22(18,19)17-12(2)13-5-8-15-16(9-13)21-10-20-15/h3-9,12,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQQWWBGGJYLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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